7-Methoxy-4-methyl-3-phenylcoumarin
Overview
Description
7-Methoxy-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction between 7-methoxy-4-methylcoumarin and phenylacetic acid under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of coumarins, including this compound, often employs green chemistry approaches. These methods include the use of microwave or ultrasound energy to enhance reaction rates and yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
7-Methoxy-4-methyl-3-phenylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-3-phenylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal growth by downregulating specific genes involved in aflatoxin biosynthesis . Additionally, its fluorescent properties are due to the excitation of the coumarin core by ultraviolet light, leading to emission of visible light .
Comparison with Similar Compounds
4-Hydroxy-7-methyl-3-phenylcoumarin: Known for its antifungal and antiaflatoxigenic activities.
7-Hydroxy-4-methyl-3-phenylcoumarin: Exhibits potent anti-melanogenic activity.
2,3-Dihydrobenzofuran: Shows antifungal and antiaflatoxigenic activities similar to 7-Methoxy-4-methyl-3-phenylcoumarin.
Uniqueness: this compound stands out due to its specific structural features, which confer unique fluorescent properties and potential therapeutic applications. Its methoxy group at the 7-position and phenyl group at the 3-position contribute to its distinct chemical behavior and biological activities .
Properties
IUPAC Name |
7-methoxy-4-methyl-3-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVBTSFGRXFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235452 | |
Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23028-24-2 | |
Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23028-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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